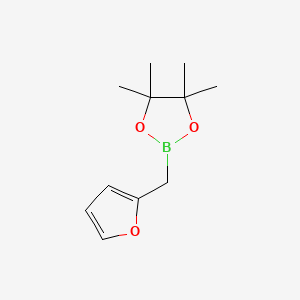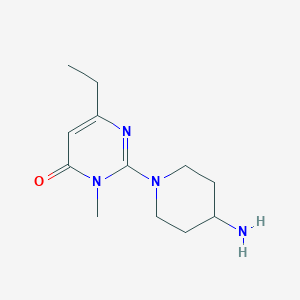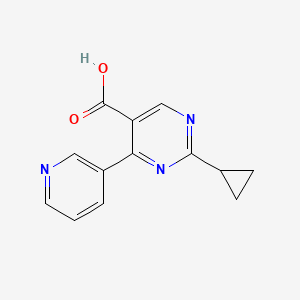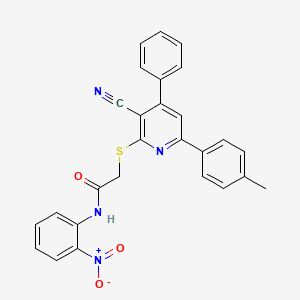
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole is a chemical compound known for its unique structure and properties It features a pyrazole ring substituted with a 2-chloroethyl group and a 2,4-dichlorophenyl group
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 2,4-dichlorobenzaldehyde.
Formation of Intermediate: The reaction between 2-chloroethylamine and 2,4-dichlorobenzaldehyde forms an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.
The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole can be compared with similar compounds, such as:
1-(2-Chloroethyl)-3-(2,4-dichlorophenyl)-1H-pyrazole: Similar structure but different substitution pattern on the pyrazole ring.
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9Cl3N2 |
|---|---|
Poids moléculaire |
275.6 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-5-(2,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C11H9Cl3N2/c12-4-6-16-11(3-5-15-16)9-2-1-8(13)7-10(9)14/h1-3,5,7H,4,6H2 |
Clé InChI |
LWRUDKCNRVQQQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


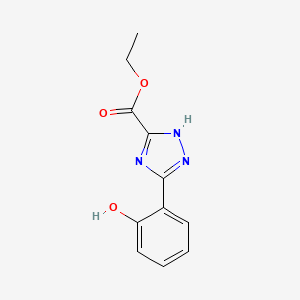
![2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)

![Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B11776437.png)
![3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
![2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B11776440.png)
